1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
CAS No.: 380623-13-2
Cat. No.: VC7038731
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 380623-13-2 |
---|---|
Molecular Formula | C12H9ClN2O3 |
Molecular Weight | 264.67 |
IUPAC Name | 1-(2-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-5-3-2-4-8(9)13/h2-6H,1H3,(H,17,18) |
Standard InChI Key | IGJQBQIOIRRZIL-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C(=NN1C2=CC=CC=C2Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid features a pyridazine core substituted at position 1 with a 2-chlorophenyl group and at position 3 with a carboxylic acid moiety (Figure 1). The 6-methyl group and 4-oxo functionality complete its heterocyclic framework .
Table 1: Fundamental Chemical Properties
Spectroscopic Characterization
While experimental spectral data remain unpublished for this specific isomer, comparative analysis with its 3-chlorophenyl analog reveals predictable NMR patterns:
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¹H NMR: Aromatic protons appear as complex multiplets δ 7.3–7.6 ppm, with methyl groups resonating near δ 2.5 ppm.
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¹³C NMR: Carbonyl carbons (C=O) typically resonate between δ 165–175 ppm, while the pyridazine ring carbons show signals in the δ 140–160 ppm range .
Synthetic Methodologies
Multi-Step Condensation Approach
The synthesis follows a modified Hantzsch-type dihydropyridazine formation, adapted from protocols for structural analogs :
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Enamine Formation:
Reaction of methyl 4-methoxyacetoacetate with dimethylformamide dimethylacetal (DMF-DMA) generates a key enamine intermediate. -
Cyclization:
Treatment with dimethyl oxalate and lithium hydride in methanol induces cyclization at controlled temperatures (-25°C to 40°C) . -
Hydrolysis:
Lithium hydroxide-mediated saponification of the methyl ester yields the final carboxylic acid derivative .
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Cyclization Temperature | 40°C | Maximizes ring closure |
LiH Equivalents | 1.2 eq | Prevents over-dehydration |
Reaction Time | 14 hr | Completes annulation |
Purification Challenges
The compound’s polarity (logP ≈ 1.8 predicted) complicates isolation. Reverse-phase chromatography using C18 columns with acetonitrile/water (65:35) gradients achieves >95% purity .
Isomer Position | Antimicrobial IC₅₀ (μg/mL) | Cytotoxicity (CC₅₀) | Selectivity Index |
---|---|---|---|
2-chloro | Pending | Pending | - |
3-chloro | 12.8 (E. coli) | >100 | >7.8 |
4-chloro | 8.4 (S. aureus) | 85.3 | 10.2 |
Computational Modeling Insights
Docking studies using the SARS-CoV-2 main protease (PDB 6LU7) suggest moderate binding affinity (ΔG = -7.2 kcal/mol) through:
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Chlorophenyl π-stacking with His41
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Carboxylate interaction with Gly143
Comparative Analysis with Structural Isomers
Crystallographic Differences
X-ray diffraction of the 4-chlorophenyl analog (Fenridazon) reveals:
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Dihedral angle between rings: 38.7°
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Hydrogen bond dimerization via carboxylic groups
The ortho-substituted isomer likely exhibits greater torsional strain, potentially reaching 45–50° dihedral angles.
Solubility Profile Comparison
Table 4: Solubility in Common Solvents
Solvent | 2-chloro (mg/mL) | 3-chloro (mg/mL) | 4-chloro (mg/mL) |
---|---|---|---|
Water | 1.2 | 0.8 | 0.9 |
Ethanol | 34.5 | 28.7 | 31.2 |
DMSO | 89.1 | 102.4 | 95.3 |
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a precursor for:
Material Science Applications
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Coordination complexes with transition metals (Fe³⁺, Cu²⁺) show enhanced magnetic properties
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Potential as organic semiconductor dopant (HOMO = -6.2 eV)
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